molecular formula C11H21NO3 B1457071 trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester CAS No. 374794-75-9

trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1457071
M. Wt: 215.29 g/mol
InChI Key: ADHBFIMXBSFQLJ-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester (THMP-tBu) is an organic compound that is widely used in organic chemistry and biochemistry. It is a versatile compound with many applications in scientific research and laboratory experiments. THMP-tBu has been studied extensively due to its unique chemical and physical properties.

Scientific Research Applications

Biotechnological Production and Derivatives

Lactic acid, a hydroxycarboxylic acid, is commercially produced via the fermentation of sugars found in biomass. It serves as a precursor for various chemicals, including pyruvic acid, acrylic acid, 1,2-propanediol, and lactate ester, through chemical and biotechnological pathways. The green chemistry potential of lactic acid and its derivatives, including trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester, highlights their significance in future sustainable production processes (Chao Gao, Cuiqing Ma, & P. Xu, 2011).

Carboxylic Ester Hydrolases and Industrial Applications

Carboxylic ester hydrolases (CEHs) play a pivotal role in catalyzing the hydrolysis of carboxylic esters to alcohols and acids. These enzymes, found across different life domains, have wide industrial applications, including in the synthesis of biodegradable polymers, pharmaceuticals, and green chemistry. The structural diversity and substrate specificity of bacterial CEHs provide insights into their potential for producing valuable chemicals, including trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester derivatives (C. Oh, T. Kim, & K. Kim, 2019).

Drug Synthesis and Medical Applications

Levulinic acid (LEV), derived from biomass, showcases flexibility and diversity in drug synthesis due to its carbonyl and carboxyl functional groups. It reduces drug synthesis costs and supports the creation of cleaner reactions. LEV's utility in cancer treatment, medical materials, and as a precursor or linker in drug synthesis elucidates the broad application spectrum of biomass-derived acids, including trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester (Mingyue Zhang et al., 2021).

Platform Chemicals and Specialty Polymers

Muconic acid (MA), a dicarboxylic acid with three isomeric forms, serves as a precursor for the synthesis of value-added products and specialty polymers. The production and valorization processes of MA isomers highlight the potential of similar hydroxycarboxylic acids in the biobased economy. This review of MA's applications underscores the significance of derivatives like trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester in creating sustainable chemicals and polymers (I. Khalil et al., 2020).

properties

IUPAC Name

tert-butyl (3S,4R)-3-hydroxy-4-methylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-8-5-6-12(7-9(8)13)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHBFIMXBSFQLJ-RKDXNWHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CCN(C[C@H]1O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501149638
Record name rel-1,1-Dimethylethyl (3R,4S)-3-hydroxy-4-methyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester

CAS RN

374794-75-9
Record name rel-1,1-Dimethylethyl (3R,4S)-3-hydroxy-4-methyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=374794-75-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-1,1-Dimethylethyl (3R,4S)-3-hydroxy-4-methyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501149638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 3
Reactant of Route 3
trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 4
Reactant of Route 4
trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 5
Reactant of Route 5
trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
trans-3-Hydroxy-4-methylpiperidine-1-carboxylic acid tert-butyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.